molecular formula C₂₇H₃₇O₂PSi B1141949 (S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide CAS No. 100858-27-3

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide

Cat. No. B1141949
M. Wt: 452.64
InChI Key:
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Description

This compound is a part of a broader class of chemicals known for their role in organometallic chemistry and catalysis. Its complex name reflects its structural complexity, involving multiple functional groups including a phosphine oxide moiety, a cyclohexylidene component, and silyl ether functionality.

Synthesis Analysis

The synthesis of related phosphine and phosphine oxide compounds involves multiple steps, including reactions with chiral aminodiphosphine ligands and organometallic chemistry with iridium. These processes often require precise conditions to achieve the desired chirality and functionality (Bianchini et al., 1997).

Molecular Structure Analysis

The structure of phosphine oxides and related compounds can vary significantly depending on the substituents and reaction conditions. Crystal structure analysis reveals detailed insights into the molecular geometry, showcasing the impact of different substituents on the overall structure (Mustaffa Ahmad et al., 1996).

Chemical Reactions and Properties

Phosphine oxides participate in a wide range of chemical reactions, including Lewis acid-catalyzed reactions, ring-opening reactions, and complex formation with metals. These reactions underscore the compound's utility in synthesizing various organic and inorganic molecules with potential applications in catalysis and material science (Shi et al., 2007).

Scientific Research Applications

  • Photoinduced Selective Hydrophosphinylation of Allylic Compounds

    • Application : This process involves the radical addition of diphenylphosphine oxide to allylic compounds under photoirradiation . This leads to the synthesis of bifunctional phosphine compounds, which are promising as γ-functionalized phosphine ligand precursors .
    • Method : The photoinduced addition proceeds regioselectively in an anti-Markovnikov manner. Phosphines having hydroxy, alkoxy, aryloxy, acyloxy, and thio groups at the γ-position can be prepared by simple operation .
    • Results : The substituent and steric effects of the allylic substituents on the radical addition are discussed in detail in the research .
  • Phosphine Oxide Synthesis by Substitution or Addition

    • Application : Diphenylphosphine oxide is used in various reactions to form C-P bonds . It’s used in the synthesis of arylphosphonates, arylphosphinates and arylphosphine oxides .
    • Method : Various methods are used, including Ni-catalyzed coupling of arylboronic acids with H-phosphites, H-phosphinate esters, and H-phosphine oxides .
    • Results : These methods provide various aryl-phosphorus compounds, including valuable triarylphosphine oxides, in very good yield .
  • Use in Buchwald-Hartwig Coupling Reactions

    • Application : Diphenylphosphine oxide is used in Buchwald-Hartwig coupling reactions to introduce diphenylphosphino substituents .
    • Method : Thionyl chloride converts diphenylphosphine oxide to chlorodiphenylphosphine. Organophosphinous acids are deoxygenated with DIBAH .
    • Results : The resulting secondary phosphines are precursors to phosphine ligands .
  • Copper-Catalyzed Enantioselective Arylation

    • Application : A Cu-catalyzed enantioselective arylation of secondary phosphine oxides with diaryliodonium salts enables the synthesis of tertiary phosphine oxides with high enantiomeric excess .
    • Method : The process converts a wide range of substrates and leads to products that are well-established P-chiral catalysts and ligands .
    • Results : The method provides tertiary phosphine oxides with high enantiomeric excess .
  • Photocatalytic P(O)-C(sp2) Coupling

    • Application : The combination of thioxanthen-9-one and a nickel catalyst mediates an efficient photocatalytic P(O)-C(sp2) coupling of (hetero)aryl halides with H-phosphine oxides or H-phosphites under the irradiation of visible light .
    • Method : This transformation tolerates a wide range of functional groups and proceeds efficiently on a gram scale .
    • Results : The method provides arylphosphine oxides and arylphosphonates in good yields .
  • Pd/Xiao-Phos-Catalyzed Cross-Coupling

    • Application : A Pd/Xiao-Phos-catalyzed cross-coupling reaction of easily accessible secondary phosphine oxides and aryl bromides provides rapid access to P-chiral phosphine oxides .
    • Method : The method uses low loadings of a catalyst formed in situ from tris(dibenzylideneacetone)dipalladium and Xantphos .
    • Results : The method provides P-chiral phosphine oxides .
  • Photoinduced Addition to Alkenes

    • Application : Diphenylphosphine oxide is used in the photoinduced addition to alkenes . This process leads to the synthesis of bifunctional phosphine compounds, which are promising as γ-functionalized phosphine ligand precursors .
    • Method : The photoinduced addition proceeds regioselectively in an anti-Markovnikov manner. Phosphines having hydroxy, alkoxy, aryloxy, acyloxy, and thio groups at the γ-position can be prepared by simple operation .
    • Results : The substituent and steric effects of the allylic substituents on the radical addition are discussed in detail in the research .
  • Synthesis of Arylphosphonates, Arylphosphinates and Arylphosphine Oxides

    • Application : Diphenylphosphine oxide is used in the synthesis of arylphosphonates, arylphosphinates and arylphosphine oxides .
    • Method : Various methods are used, including Ni-catalyzed coupling of arylboronic acids with H-phosphites, H-phosphinate esters, and H-phosphine oxides .
    • Results : These methods provide various aryl-phosphorus compounds, including valuable triarylphosphine oxides, in very good yield .
  • Photocatalytic P(O)-C(sp2) Coupling

    • Application : The combination of thioxanthen-9-one and a nickel catalyst mediates an efficient photocatalytic P(O)-C(sp2) coupling of (hetero)aryl halides with H-phosphine oxides or H-phosphites under the irradiation of visible light .
    • Method : This transformation tolerates a wide range of functional groups and proceeds efficiently on a gram scale .
    • Results : The method provides arylphosphine oxides and arylphosphonates in good yields .

Safety And Hazards

Specific safety and hazard information for this compound is not readily available. However, it’s important to handle all chemical compounds with care and to follow appropriate safety protocols.


Future Directions

Future research on phosphine oxide derivatives may focus on their potential applications in organic synthesis and materials science. For example, their use as host materials in blue electro-phosphorescent organic devices is a promising area of research6.


properties

IUPAC Name

tert-butyl-[(1S,3Z)-3-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37O2PSi/c1-22-17-18-24(29-31(5,6)27(2,3)4)21-23(22)19-20-30(28,25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-16,19,24H,1,17-18,20-21H2,2-6H3/b23-19-/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSDSMTXHBTJEI-GUHCFGCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CCC(=C)/C(=C\CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37O2PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide

Citations

For This Compound
1
Citations
Q Wang, Z Lin, TK Kim, AT Slominski, DD Miller, W Li - Steroids, 2015 - Elsevier
A total synthetic strategy of 20S-hydroxyvitamin D3 [20S-(OH)D3] involving modified synthesis of key intermediates 7 and 12, Grignard reaction to stereoselectively generate 20S-OH …
Number of citations: 12 www.sciencedirect.com

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